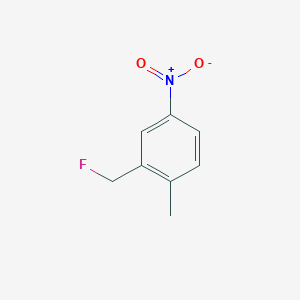

2-(Fluoromethyl)-1-methyl-4-nitrobenzene

Descripción

2-(Fluoromethyl)-1-methyl-4-nitrobenzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluoromethyl (-CH2F) group at position 2, a methyl (-CH3) group at position 1, and a nitro (-NO2) group at position 2. This structure combines electron-withdrawing (nitro) and electron-donating (methyl) substituents, creating unique electronic and steric effects that influence its reactivity and physicochemical properties.

Propiedades

Fórmula molecular |

C8H8FNO2 |

|---|---|

Peso molecular |

169.15 g/mol |

Nombre IUPAC |

2-(fluoromethyl)-1-methyl-4-nitrobenzene |

InChI |

InChI=1S/C8H8FNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 |

Clave InChI |

HQCCNUDYTGZWNG-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)[N+](=O)[O-])CF |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 1-fluoro-2-(fluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the fluorine atom.

Industrial production methods may involve more efficient catalytic processes to enhance yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the fluoromethyl group onto a nitrobenzene derivative .

Análisis De Reacciones Químicas

1-Fluoro-2-(fluoromethyl)-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and fluorine makes the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide, leading to the formation of substituted products.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

Oxidation: The fluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions include substituted anilines, carboxylic acids, and other functionalized benzene derivatives .

Aplicaciones Científicas De Investigación

1-Fluoro-2-(fluoromethyl)-4-nitrobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

Medicine: Its derivatives are explored for potential use as anti-inflammatory and anticancer agents due to their ability to interact with biological targets.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation

Mecanismo De Acción

The mechanism by which 1-Fluoro-2-(fluoromethyl)-4-nitrobenzene exerts its effects is primarily through its interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares 2-(Fluoromethyl)-1-methyl-4-nitrobenzene with key analogs:

Physicochemical Properties

- Molecular Weight and Polarity: The fluoromethyl group in the target compound increases molecular weight compared to simpler analogs like 1-fluoro-2-methyl-4-nitrobenzene.

- Melting/Boiling Points : While direct data is unavailable, compounds with nitro and fluoromethyl groups (e.g., 3-fluoro-4-nitrobenzyl alcohol, mp 93–94°C ) suggest that the target compound may exhibit a moderate melting point due to balanced steric and electronic effects.

- Electronic Effects : The nitro group at position 4 strongly deactivates the ring, directing electrophilic substitutions to meta positions. The fluoromethyl group (-CH2F) introduces mild electron-withdrawing character via the C-F bond, further modulating reactivity .

Actividad Biológica

2-(Fluoromethyl)-1-methyl-4-nitrobenzene, a compound characterized by its fluoromethyl and nitro substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Fluoromethyl)-1-methyl-4-nitrobenzene is . The presence of the fluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability. The nitro group can participate in redox reactions, influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 171.15 g/mol |

| IUPAC Name | 2-(Fluoromethyl)-1-methyl-4-nitrobenzene |

| Solubility | Moderate in organic solvents |

The biological activity of 2-(Fluoromethyl)-1-methyl-4-nitrobenzene is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and modulate receptor activities, which can lead to therapeutic effects:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes such as acid-base balance and fluid secretion .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics .

Structure-Activity Relationships (SAR)

Research indicates that the position and nature of substituents on the benzene ring significantly affect the compound's biological activity. The fluoromethyl group enhances potency compared to non-fluorinated analogs. For instance, compounds with a para-fluoro substituent often show improved interactions with target proteins due to better spatial orientation .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of 2-(Fluoromethyl)-1-methyl-4-nitrobenzene in vitro against various cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values varied across cell lines, highlighting its selective toxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating effective antimicrobial properties:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.